6-Methoxy-1-naphthalenemethanamine

Description

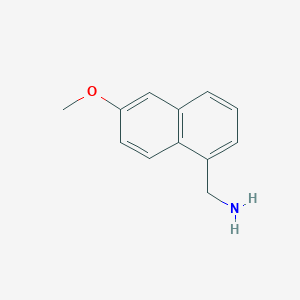

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methoxynaphthalen-1-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7H,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVVWANIDLIBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 6 Methoxy 1 Naphthalenemethanamine

Classical Approaches for Naphthalenemethanamine Synthesis

Traditional methods for synthesizing naphthalenemethanamines often rely on robust, well-established chemical transformations. These routes, while sometimes lengthy, are foundational and widely understood, typically involving the construction of the aminomethyl group on a pre-functionalized naphthalene (B1677914) core.

Multistep Reaction Sequences (e.g., from naphthalenecarboxaldehyde derivatives)

One of the most common classical strategies involves the synthesis of an intermediate aldehyde, 6-methoxy-1-naphthalenecarboxaldehyde, which then serves as the immediate precursor to the target amine. The synthesis of this aldehyde can be accomplished through various multi-step sequences, often starting from commercially available naphthalene derivatives.

A representative, albeit lengthy, pathway could begin with 2-methoxynaphthalene (B124790). This route involves several key transformations to install functional groups at the desired positions. For instance, an electrophilic substitution like nitration on a naphthalene ring system can introduce a nitrogen-containing group, which can later be transformed into the target amine functionality. youtube.com A plausible sequence starting from 2-methoxynaphthalene would strategically build the required substitution pattern, culminating in the key aldehyde intermediate. The synthesis of the related 6-methoxy-2-naphthaldehyde (B117158) often involves the bromination of 2-methoxynaphthalene, followed by a reaction with N,N-dimethylformamide (DMF), suggesting a similar formylation strategy could be applied for the 1-isomer. google.compatsnap.com

Table 1: Illustrative Multistep Sequence for a Naphthalenecarboxaldehyde Intermediate

| Step | Transformation | Typical Reagents & Conditions | Purpose |

| 1 | Formylation of 6-methoxynaphthalene | Vilsmeier-Haack reaction (POCl₃, DMF) or Rieche formylation (dichloromethyl methyl ether, TiCl₄) | Introduction of the aldehyde group at the 1-position. |

| 2 | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, which directs subsequent functionalization. youtube.com |

| 3 | Reduction of Nitro Group | Fe/HCl or SnCl₂/HCl | Conversion of the nitro group to a primary amine. youtube.com |

| 4 | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN | Conversion of the primary amine to a nitrile group via a diazonium salt. |

| 5 | Nitrile Reduction | Diisobutylaluminium hydride (DIBAL-H) | Partial reduction of the nitrile to form the aldehyde. |

Once the 6-methoxy-1-naphthalenecarboxaldehyde is obtained, it can be readily converted to 6-methoxy-1-naphthalenemethanamine, typically via reductive amination.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, providing a direct method to convert aldehydes or ketones into amines. mdpi.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine (such as ammonia (B1221849) for a primary amine), followed by in-situ reduction. masterorganicchemistry.com This approach is highly versatile and avoids the over-alkylation problems that can plague direct alkylation methods. masterorganicchemistry.com

For the synthesis of this compound from its corresponding aldehyde, the reaction would proceed with ammonia as the nitrogen source. A variety of reducing agents can be employed, each with its own advantages regarding selectivity and reaction conditions.

Key Reducing Agents for Reductive Amination:

Sodium Cyanoborohydride (NaBH₃CN): A classic and highly effective reagent, known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com

Decaborane (B₁₀H₁₄): This reagent can act as both a catalyst for imine formation and a mild reducing agent, working efficiently in methanol. organic-chemistry.org

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium, Nickel) is a clean and efficient method, though it may require specialized pressure equipment. organic-chemistry.org

The choice of reducing agent can be critical and is often determined by the substrate's functional group tolerance and the desired reaction conditions.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde; often requires pH control. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines; effective under various conditions. | Toxic cyanide byproducts. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic, high yields, commercially available. | More expensive than NaBH₄. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Ni) | Atom-economical, clean (water is the only byproduct). | May require pressure, potential for catalyst poisoning. organic-chemistry.org |

| Decaborane (B₁₀H₁₄) | Acts as both catalyst and reductant, compatible with many functional groups. organic-chemistry.org | Specialized reagent, requires careful handling. |

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry seeks to improve upon classical methods by increasing efficiency, reducing step counts, and employing more sustainable catalytic systems.

Direct Functionalization of Methoxy-Naphthalene Precursors

A highly attractive modern strategy is the direct functionalization of a C-H bond on the naphthalene core, which would install the aminomethyl group or a precursor in a single step, bypassing the need for pre-functionalized substrates. nih.gov Recent advances in catalysis have made the direct amination of arenes an area of intense research.

One such approach involves a dearomative (3+2) cycloaddition reaction. In this method, an azidium ion, generated in situ, reacts with the electron-rich naphthalene ring. The resulting fused triazolinium intermediate can then be rearranged under mild basic and thermal conditions to yield the arylamine. acs.org This strategy offers novel regioselectivity and has been shown to be effective for the late-stage functionalization of complex molecules, including naphthalene derivatives. acs.org For a substrate like 6-methoxynaphthalene, the electron-donating methoxy (B1213986) group would activate the ring system towards such electrophilic functionalization, with the reaction site being influenced by both electronic and steric factors.

Palladium-Catalyzed Transformations for N-Alkylation

Palladium catalysis is a powerful tool in modern organic synthesis, particularly for forming carbon-nitrogen bonds. chemrxiv.orgchemrxiv.org While the direct synthesis of a primary amine like this compound is less common via this route, palladium-catalyzed N-alkylation is crucial for its subsequent modification into secondary and tertiary amines, which are common in pharmaceuticals. chemrxiv.org

These reactions often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org In this process, a palladium catalyst temporarily oxidizes a primary alcohol to an aldehyde. This aldehyde then undergoes reductive amination with an amine, and the palladium-hydride species formed during the initial oxidation serves as the in-situ reductant. This elegant cascade generates water as the only byproduct. chemrxiv.org Heterogeneous palladium catalysts, such as palladium nanoparticles supported on silica (B1680970) (Pd@SiO₂), are particularly advantageous as they are recyclable and minimize metal leaching. rsc.org

Table 3: Representative Palladium-Catalyzed N-Alkylation Systems

| Catalyst System | Amine Substrate | Alkylating Agent | Conditions | Key Features |

| Pd/Fe₂O₃ | Primary/Secondary Amines | Alcohols | Toluene, 110°C | Efficient for a range of amines and alcohols. chemrxiv.org |

| Pd@SiO₂ | Primary/Secondary Amines | Alcohols | Neat, 120-140°C | Heterogeneous, recyclable catalyst with high turnover numbers. rsc.org |

| Pd(PPh₃)₄ / S-tol-BINAP | 2-bromoamides | 1,3-dienes | Toluene, blue LEDs, rt | Photoinduced cascade for γ-lactam synthesis, showcasing complex bond formations. acs.org |

Chemoenzymatic Cascade Approaches and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can provide exquisite stereo-, regio-, and chemoselectivity, often eliminating the need for protecting groups. nih.govmdpi.com

For the synthesis of this compound, several enzyme classes are highly relevant:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. A potential route would involve the synthesis of 6-methoxy-1-acetonaphthone, which could then be converted directly to the chiral amine using a transaminase.

Imine Reductases (IREDs) / Reductive Aminases (RedAms): These enzymes are ideal for the final step of a reductive amination pathway. nih.gov A chemoenzymatic cascade could involve the chemical formation of the imine from 6-methoxy-1-naphthalenecarboxaldehyde and ammonia, followed by the highly selective reduction of the imine to the amine by an IRED. nih.govyoutube.com

Oxygenases: In a whole-cell biocatalysis system, oxygenase enzymes can hydroxylate aromatic rings. nih.gov While more common for producing naphthols, engineered oxygenases could potentially be used in early-stage functionalization of the naphthalene core.

The development of enzyme cascades, where multiple enzymatic steps are performed in a single pot, represents the cutting edge of this field, promising highly efficient and sustainable manufacturing routes. nih.gov For example, a carboxylic acid reductase (CAR) could reduce a naphthoic acid to the corresponding aldehyde, which is then converted to the amine by a transaminase in a one-pot process. youtube.com

Table 4: Relevant Enzyme Classes for the Synthesis of this compound

| Enzyme Class | Reaction Catalyzed | Potential Application | Advantages |

| Transaminase (TA) | Ketone → Amine | Conversion of 6-methoxy-1-acetonaphthone to the target amine. | High enantioselectivity for chiral amines. youtube.com |

| Imine Reductase (IRED) | Imine → Amine | Reduction of the imine formed from 6-methoxy-1-naphthalenecarboxaldehyde. | High selectivity, mild conditions, compatible with cascade reactions. nih.gov |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid → Aldehyde | Reduction of 6-methoxy-1-naphthoic acid to the aldehyde precursor. | Enables pathways starting from acids; can be used in cascades. youtube.com |

| Laccase | Oxidative Dimerization | Used in the synthesis of dimeric naphthoic acids from precursors like sinapic acid. semanticscholar.org | Useful for building complex naphthalene-based structures. |

One-Pot Reaction Protocols

One-pot syntheses offer significant advantages in terms of efficiency, resource utilization, and waste reduction by combining multiple reaction steps into a single operation without isolating intermediates. For the synthesis of naphthalenemethanamine derivatives, one-pot procedures can streamline the manufacturing process. For instance, a fully automated one-pot synthesis has been developed for the preparation of [¹⁸F]fluoromethylcholine, which involves the in situ generation of a reactive intermediate followed by its reaction with an amine. nih.gov This approach, adaptable to various synthesis modules, significantly reduces synthesis time. nih.gov

In a related context, one-pot syntheses have been successfully employed for producing other complex molecules, such as 6-aminohexanoic acid from cyclohexane (B81311) using mixed-species cultures, demonstrating the versatility of this approach in bioprocesses as well. nih.gov Similarly, the synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one has been achieved in a one-pot reaction, highlighting the potential for creating complex heterocyclic structures in a single step. researchgate.net While not specific to this compound, these examples underscore the power of one-pot methodologies in modern organic synthesis. A simple and environmentally friendly one-pot route has also been described for the enantioselective synthesis of (S)-Naproxen, a related naphthalene derivative, using reusable heteropolyacid catalysts. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure compounds is of paramount importance.

The enantioselective synthesis of chiral amines is a major focus in organic chemistry due to their prevalence in bioactive molecules. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and related compounds is a powerful method for producing chiral amines with high enantioselectivity. nih.govacs.org Significant progress has been made in this area through the development of novel chiral ligands and metal complexes. nih.govacs.org

Biocatalysis offers another promising avenue for the enantioselective synthesis of chiral amines. Engineered enzymes, such as myoglobin (B1173299) variants, have been successfully used for the asymmetric N-H carbene insertion of aromatic amines, yielding a range of substituted aryl amines with good enantiomeric excess. rochester.edu This biocatalytic approach provides a valuable tool for accessing chiral amine building blocks. rochester.edu Furthermore, phosphoric acid-catalyzed asymmetric Wolff rearrangements have been employed for the enantioselective synthesis of chiral amides, which can be precursors to chiral amines. chemrxiv.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgnumberanalytics.comsigmaaldrich.com The auxiliary guides the incoming reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Several types of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including oxazolidinones, camphorsultams, and pseudoephedrine derivatives. wikipedia.orgnih.gov For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for the asymmetric alkylation of amides, providing high stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov In the context of naphthalenamine systems, while specific examples for this compound are not detailed in the provided results, the principles of auxiliary-based stereocontrol are broadly applicable. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. nih.govnih.gov

When a chiral compound is synthesized without stereochemical control, a racemic mixture (a 50:50 mixture of both enantiomers) is obtained. libretexts.orglibretexts.org The separation of these enantiomers, a process known as resolution, is essential for obtaining the desired biologically active isomer. libretexts.orglibretexts.org

A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org Chiral acids, such as tartaric acid, malic acid, or camphorsulfonic acid, are frequently used for this purpose. libretexts.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.orglibretexts.orgyoutube.com Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salt with a base. youtube.com A novel method for resolving racemic amines involves the use of PEGylated resolving agents that undergo temperature-assisted phase transition to precipitate one diastereomeric complex. nih.gov This technique has shown success in resolving various racemic amines with good yields and optical purity. nih.gov

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Optimizing reaction conditions is a critical step in developing a robust and scalable synthetic process. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the desired product. For instance, in the synthesis of N-methyl-1-naphthalenemethanamine, a related compound, an improved process was developed that avoids costly raw materials and the formation of by-products, making it suitable for large-scale manufacturing. google.com This process involved reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base and a phase transfer catalyst, followed by hydrolysis to obtain the final product with high purity. google.com

The optimization of reaction conditions can also involve the use of microwave irradiation to accelerate reaction rates and improve yields, as demonstrated in the synthesis of 6-methylpurines. researchgate.net By screening different temperatures, solvents, and bases, the optimal conditions for the reaction were identified, leading to excellent yields in a significantly shorter reaction time. researchgate.net Similarly, the optimization of a one-pot synthesis of [¹⁸F]fluoromethylcholine involved careful control of the reaction time and purification method to ensure the final product met quality control standards for clinical use. nih.gov

Impurity Profile Control in Synthetic Routes

The control of impurities is a critical aspect of the synthesis of any pharmaceutically relevant compound, including this compound. Impurities can arise from various sources, including the starting materials, reagents, intermediates, and side reactions occurring during the synthesis. nih.gov A thorough understanding of the reaction mechanism and potential side products is essential for developing a robust process that minimizes impurity formation.

In the synthesis of this compound, potential impurities could include regioisomers, over-alkylated products, or unreacted starting materials. For example, during the functionalization of the naphthalene ring, the substitution pattern needs to be precisely controlled to avoid the formation of undesired isomers. In reactions involving N-alkylation to form the final amine, the formation of tertiary amines as byproducts is a common issue that needs to be addressed. google.com

To control the impurity profile, several strategies can be employed. These include:

Optimization of Reaction Conditions: Careful control of parameters such as temperature, reaction time, and stoichiometry of reagents can significantly influence the selectivity of the desired reaction and minimize the formation of byproducts. orgsyn.org

Purification of Intermediates: Purifying key intermediates at various stages of the synthesis can prevent the carry-over of impurities into the final product. google.com Techniques such as crystallization, distillation, and chromatography are commonly used for this purpose. nih.gov

Use of Selective Reagents: Employing highly selective reagents can help to avoid unwanted side reactions. For instance, the choice of reducing agent for the conversion of a nitrile or an amide to an amine can impact the impurity profile.

In-process Controls and Analytical Monitoring: Implementing in-process analytical controls allows for the monitoring of the reaction progress and the detection of any significant impurity formation in real-time. This enables adjustments to be made to the process to maintain the desired quality. nih.gov

A well-defined impurity profile is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient. Regulatory agencies require a comprehensive characterization of all impurities present in a drug substance above a certain threshold.

| Potential Impurity | Potential Source | Control Strategy |

| Regioisomers of this compound | Non-selective functionalization of the naphthalene ring. | Precise control of reaction conditions (temperature, catalyst) during electrophilic substitution or other functionalization reactions. Use of directing groups to favor substitution at the desired positions. |

| Over-alkylation products (e.g., tertiary amine) | Reaction of the primary amine with the alkylating agent. | Control of stoichiometry, use of a suitable protecting group for the amine, or alternative synthetic routes that avoid direct N-alkylation of the final product. google.com |

| Unreacted starting materials or intermediates | Incomplete reaction. | Optimization of reaction time and temperature, use of excess of certain reagents, and effective purification of the final product. google.com |

| Byproducts from side reactions | Competing reaction pathways. | Understanding the reaction mechanism to identify potential side reactions and adjusting conditions to disfavor them. For example, in Friedel-Crafts acylation, the choice of solvent can influence the position of acylation. orgsyn.org |

Chemical Reactivity and Derivatization Strategies of 6 Methoxy 1 Naphthalenemethanamine

Reactions at the Primary Amine Functional Group

The primary amine group is a key site for derivatization, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

The nitrogen atom of the primary amine in 6-methoxy-1-naphthalenemethanamine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation and N-acylation are fundamental transformations that modify the amine functionality.

N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom. A common method for the N-methylation of the related 1-naphthalenemethanamine involves reaction with an excess of methylamine (B109427) in benzene (B151609) within a closed system. google.com Another approach for N-alkylation is the reaction with an alkyl halide. For instance, the N-alkylation of a benzimidazole (B57391) derivative with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256) proceeds to yield the corresponding N-alkylated products. researchgate.net While specific examples for this compound are not prevalent in the literature, analogous reactions are expected to proceed under similar conditions. A general representation of N-alkylation is the reaction of the primary amine with an alkyl halide (R-X), where R is an alkyl group and X is a halogen, often in the presence of a base to neutralize the resulting hydrohalic acid.

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. A general method for the acylation of a primary amine like this compound would involve its reaction with an acyl chloride or an acid anhydride (B1165640). For example, the reaction of 2-methoxynaphthalene (B124790) with acetic anhydride is a key step in the synthesis of Naproxen, demonstrating the reactivity of acylating agents with methoxynaphthalene derivatives. researchgate.netorientjchem.org A patent for the preparation of N-methyl-1-naphthalenemethanamine describes a process where N-methylformamide is reacted with 1-chloromethylnaphthalene to form an amide intermediate, which is then hydrolyzed to the secondary amine. google.com This highlights the utility of amide formation in the synthesis of related compounds.

A representative reaction for N-acylation would be the treatment of this compound with acetyl chloride in the presence of a base like triethylamine (B128534) to yield N-( (6-methoxynaphthalen-1-yl)methyl)acetamide.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | Amide |

| N-Acylation | Acid anhydride (e.g., (CH₃CO)₂O) | Amide |

The primary amine group can act as a directing group in various chemical transformations, most notably in directed ortho-metalation (DoM). wikipedia.org In this strategy, the amine, after suitable protection (e.g., as a pivalamide (B147659) or carbamate), can direct a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the sterically most accessible ortho position. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgharvard.edu For this compound, this would correspond to the C2 position of the naphthalene (B1677914) ring. The resulting aryllithium species can then be quenched with a variety of electrophiles, allowing for the regioselective introduction of a wide range of functional groups at the 2-position.

The general principle of DoM involves the coordination of the organolithium reagent to the heteroatom of the directing group, which lowers the activation energy for the deprotonation of the adjacent C-H bond. wikipedia.org While the methoxy (B1213986) group itself can also act as a directing group, the protected amine is generally a stronger directing group. baranlab.org This methodology provides a powerful tool for the regiocontrolled functionalization of the naphthalene nucleus, complementing traditional electrophilic aromatic substitution patterns.

Transformations Involving the Methoxy Moiety

The methoxy group, an ether functionality, can undergo cleavage under specific conditions and significantly influences the reactivity of the naphthalene ring.

The cleavage of the methyl-oxygen bond of the methoxy group is a common transformation for aryl methyl ethers. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. ufp.ptnih.govcore.ac.ukgvsu.eduresearchgate.net The reaction of an aryl methyl ether with BBr₃ proceeds via the formation of an adduct between the ether oxygen and the Lewis acidic boron atom. gvsu.edu Subsequent cleavage of the C-O bond can occur through different mechanistic pathways, with recent studies suggesting a bimolecular mechanism for many aryl methyl ethers. ufp.ptresearchgate.net The cleavage of the methoxy group in this compound would yield the corresponding phenol, 6-hydroxy-1-naphthalenemethanamine.

The modification of the resulting hydroxyl group can then be carried out to introduce other functionalities. For example, the synthesis of methyl 6-methoxy-1-naphthoate involves the reaction of 6-methoxynaphthoic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate, showcasing a method for methylation of a related naphthalenic acid.

The methoxy group is a strong electron-donating group through resonance, which has a profound impact on the reactivity of the naphthalene ring. youtube.comlibretexts.org This electron-donating nature activates the ring towards electrophilic aromatic substitution reactions. youtube.com The increased electron density is particularly pronounced at the ortho and para positions relative to the methoxy group. In the case of this compound, this activating effect influences the regioselectivity of electrophilic attack on the naphthalene nucleus.

Furthermore, the methoxy group can influence the regioselectivity of other reactions. For example, in nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group is readily displaced by various nucleophiles. elsevierpure.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Ring

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The methoxy group at the C6 position is a powerful activating group and an ortho, para-director. youtube.comlibretexts.org The aminomethyl group at the C1 position, especially after protection, can also influence the regioselectivity. Generally, electrophilic attack is directed to the activated positions of the naphthalene ring. For a 6-substituted naphthalene, the positions of highest electron density are typically C5 and C7 (ortho to the methoxy group) and C2 and C4. However, steric hindrance from the C1 substituent will likely disfavor substitution at the C2 and C8 positions. Therefore, electrophilic substitution is most likely to occur at the C5 or C7 positions. Studies on the acetylation of 2-methoxynaphthalene show that substitution occurs preferentially at the C1 and C6 positions, highlighting the complex interplay of electronic and steric effects in determining the final product distribution. researchgate.netorientjchem.org The use of shape-selective catalysts like zeolites can be employed to control the regioselectivity of such reactions. cardiff.ac.uk

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on the naphthalene ring, particularly if it is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the absence of strong electron-withdrawing groups, harsh reaction conditions are typically required. However, in certain cases, a methoxy group can be displaced by a nucleophile. For instance, the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene can be substituted by Grignard reagents, alkoxides, and amides. elsevierpure.com Similarly, 2-sulfonyl-substituted 1-methoxynaphthalenes undergo nucleophilic displacement of the 1-methoxy group with Grignard reagents. rsc.orgsciencegate.app These examples suggest that under specific circumstances, the methoxy group in a suitably substituted this compound derivative could potentially be a target for nucleophilic displacement.

Table 2: Summary of Aromatic Substitution Reactions

| Reaction Type | Key Features | Likely Positions of Substitution |

| Electrophilic Aromatic Substitution | Activated by the methoxy group. | C5, C7 |

| Nucleophilic Aromatic Substitution | Generally requires activation by electron-withdrawing groups or specific substitution patterns. | Displacement of a suitable leaving group. |

Synthesis of Novel Analogs and Conjugates

The primary amino group and the methoxy-substituted naphthalene core of this compound provide reactive sites for a variety of chemical modifications, enabling the synthesis of a diverse range of novel analogs and conjugates. These derivatization strategies are pivotal in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of the parent compound. The following subsections detail common synthetic approaches to generate new molecular entities based on the this compound scaffold.

Amide Bond Formation

A prevalent strategy for modifying the this compound structure is through the formation of an amide linkage. The primary amine of this compound can readily react with a variety of carboxylic acids, acid chlorides, or activated esters to yield the corresponding N-substituted amides. This approach is widely utilized to explore structure-activity relationships by introducing a range of substituents.

For instance, the coupling of this compound with a carboxylic acid can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, conversion of the carboxylic acid to a more reactive acid chloride, typically by treatment with thionyl chloride or oxalyl chloride, facilitates the reaction with the amine under basic conditions.

A study on the synthesis of novel naphthoquinone aliphatic amides demonstrated the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as an efficient coupling agent for amide bond formation. buyersguidechem.com While the starting material was different, the methodology is directly applicable to this compound.

Table 1: Representative Amide Analogs of this compound

| Analog Structure | Reagent | Synthetic Method |

| N-( (6-methoxynaphthalen-1-yl)methyl)acetamide | Acetic anhydride | Acylation |

| N-( (6-methoxynaphthalen-1-yl)methyl)benzamide | Benzoyl chloride | Schotten-Baumann reaction |

| N-( (6-methoxynaphthalen-1-yl)methyl)isobutyramide | Isobutyryl chloride | Acylation |

This table presents hypothetical examples based on common organic synthesis reactions.

Urea (B33335) and Thiourea (B124793) Formation

The primary amine of this compound is also a suitable nucleophile for reaction with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are known to act as hydrogen bond donors and acceptors, which can significantly influence the biological activity of the resulting analog.

The synthesis of these derivatives is typically a straightforward addition reaction. For example, reacting this compound with an alkyl or aryl isocyanate in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature yields the corresponding urea in high yield. A similar reaction with an isothiocyanate affords the thiourea analog. Research on the synthesis of novel tetrahydronaphthalen-1-yl-phenethyl ureas has highlighted the efficiency of using isocyanates for the preparation of such derivatives, a method that can be extrapolated to this compound. buyersguidechem.com

Table 2: Representative Urea and Thiourea Analogs of this compound

| Analog Structure | Reagent | Synthetic Method |

| 1-((6-methoxynaphthalen-1-yl)methyl)-3-phenylurea | Phenyl isocyanate | Addition Reaction |

| 1-ethyl-3-((6-methoxynaphthalen-1-yl)methyl)urea | Ethyl isocyanate | Addition Reaction |

| 1-((6-methoxynaphthalen-1-yl)methyl)-3-phenylthiourea | Phenyl isothiocyanate | Addition Reaction |

This table presents hypothetical examples based on common organic synthesis reactions.

Synthesis of Heterocyclic Conjugates

The chemical reactivity of this compound also allows for its conjugation to various heterocyclic scaffolds, a strategy often employed to create hybrid molecules with potentially synergistic or novel biological activities. For instance, the primary amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles.

While specific examples starting from this compound are not prevalent in the literature, related studies on naphthalene derivatives provide a proof of concept. For example, research on the synthesis of novel naphthalene-heterocycle hybrids has demonstrated that formyl-substituted naphthalenes can undergo tandem reactions with various nucleophilic reagents to construct complex heterocyclic systems. Conceptually, the aminomethyl group of this compound could be transformed into a reactive intermediate suitable for similar cyclization reactions.

Furthermore, the synthesis of 1,6-naphthyridine (B1220473) analogues has been reported, showcasing the construction of complex heterocyclic systems fused to a naphthalene-like core, which suggests the potential for developing intricate molecular architectures derived from this compound.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of 6-Methoxy-1-naphthalenemethanamine from starting materials, byproducts, and other impurities, as well as for the critical assessment of its purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS serves to both separate it from volatile components of a mixture and provide its mass spectrum, which aids in its identification. The compound's volatility and thermal stability allow it to be vaporized and passed through a capillary column, typically with a non-polar or medium-polarity stationary phase, for separation.

The retention time in the gas chromatogram is a characteristic feature, though it can be influenced by the specific analytical conditions. Following separation, the molecule is ionized, commonly through electron ionization (EI), leading to fragmentation. The resulting mass spectrum, a pattern of fragment ions, is a molecular fingerprint that can be compared against spectral libraries or analyzed to deduce the structure of the parent molecule.

Illustrative GC-MS Parameters for Naphthalene (B1677914) Derivatives:

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., Rtx-5, Rxi-17Sil MS) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient, e.g., 100 °C to 280 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analysis and preparative purification of moderately polar compounds like this compound. Given its aromatic naphthalene core and the presence of a polar amine group, reverse-phase HPLC is a particularly suitable method.

In a typical reverse-phase setup, a non-polar stationary phase (like C18-silica) is used in conjunction with a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure that the amine group is protonated, leading to sharper, more symmetrical peaks. Detection is commonly achieved using a UV detector, set to a wavelength where the naphthalene ring system exhibits strong absorbance.

Illustrative HPLC Method Parameters:

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25-40 °C |

Thin-layer chromatography (TLC) is a rapid, cost-effective, and convenient method for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

The different components of the reaction mixture will travel up the plate at different rates based on their polarity and affinity for the stationary phase, resulting in different retardation factor (Rf) values. The product, this compound, being more polar than some non-polar starting materials, will typically have a lower Rf value. The spots can be visualized under UV light, which causes the naphthalene ring to fluoresce, or by staining with an appropriate reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.

Illustrative TLC Conditions:

| Parameter | Condition/Reagent |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 1:1 v/v) |

| Visualization | UV lamp (254 nm) or Ninhydrin stain |

Spectroscopic Approaches for Structural Elucidation

Once purified, spectroscopic methods are employed to confirm the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum would display distinct signals for each unique proton in the molecule. The aromatic protons on the naphthalene ring would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the methoxy (B1213986) group would present as a sharp singlet at around 3.9-4.0 ppm. The benzylic protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet depending on coupling with the amine protons, typically in the range of 3.8-4.5 ppm. The amine protons themselves would give a broad singlet that can exchange with D₂O.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons would resonate in the 110-160 ppm range. The carbon of the methoxy group is expected around 55-60 ppm. The aminomethyl carbon would be found further upfield.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | ~7.1-8.2 | Multiplets (Aromatic-H) |

| ~4.3 | Singlet (CH₂-N) | |

| ~3.9 | Singlet (O-CH₃) | |

| ~1.5-2.5 (broad) | Singlet (NH₂) | |

| ¹³C | ~158 | (C-OCH₃) |

| ~135 | (Quaternary C) | |

| ~125-130 | (Aromatic CH) | |

| ~105-120 | (Aromatic CH) | |

| ~55 | (O-CH₃) |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₃NO, giving it a monoisotopic mass of approximately 187.10 Da. In a high-resolution mass spectrum (HRMS), this mass can be measured with high precision to confirm the elemental composition.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 187 would be observed. The most characteristic fragmentation pathway would be the benzylic cleavage to lose the amino group and form a highly stable naphthylmethyl cation.

Expected Key Fragments in the Mass Spectrum:

| m/z | Identity |

|---|---|

| 187 | [M]⁺ (Molecular Ion) |

| 172 | [M - NH]⁺ |

| 157 | [M - CH₂NH₂]⁺ (Base Peak) |

| 128 | [C₁₀H₈]⁺ (Naphthalene fragment) |

Chiroptical Methods for Enantiomeric Excess Determination

This compound possesses a stereocenter at the carbon atom connecting the naphthalene ring to the aminomethyl group, making it a chiral molecule that can exist as two enantiomers. Chiroptical methods are essential for determining the enantiomeric excess (e.e.) of a sample.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. jascoinc.com Enantiomers of a chiral molecule will produce mirror-image CD spectra.

The CD spectrum of this compound would be dominated by the electronic transitions of the naphthalene chromophore, which are perturbed by the chiral center. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the stereocenter.

Studies on chiral naphthalene derivatives, such as 1-Naphthylamine, have demonstrated the utility of CD spectroscopy in distinguishing between different electronic transitions, such as the Lₐ and Lₑ bands. dtu.dk It has been observed that an amino substituent can lead to a positive B term for the Lₑ transition and a negative B term for the Lₐ transition in the related Magnetic Circular Dichroism (MCD) spectrum. dtu.dk While distinct from CD, MCD provides analogous information on electronic structure. In another study, the CD spectra of 1-naphthol (B170400) 2-hydroxylase showed significant changes in the presence of NAD(P)H, indicating the sensitivity of the technique to molecular interactions. nih.gov

Chiral chromatography is a widely used method for the separation of enantiomers, allowing for the determination of enantiomeric purity or excess. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach.

For the separation of the enantiomers of this compound, a suitable chiral column would be employed. The separation mechanism relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

While specific chiral HPLC methods for this compound are not detailed in the reviewed literature, the general principles of chiral separation would apply. The development of a successful method would involve screening various chiral columns and optimizing the mobile phase (e.g., mixtures of alkanes and alcohols) to achieve optimal resolution and selectivity for the two enantiomers.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis

Elemental analysis is a destructive method used to determine the elemental composition of a compound. The results are typically given as the weight percentage of each element. For this compound, with the molecular formula C₁₂H₁₃NO, the theoretical elemental composition can be calculated. This data is crucial for confirming the empirical formula of a newly synthesized batch of the compound.

Theoretical Elemental Composition of this compound (C₁₂H₁₃NO)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 76.97 |

| Hydrogen | H | 1.008 | 13.104 | 7.00 |

| Nitrogen | N | 14.007 | 14.007 | 7.48 |

| Oxygen | O | 15.999 | 15.999 | 8.55 |

| Total | | | 187.242 | 100.00 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is used to assess the thermal stability of a compound and to study its decomposition profile. A TGA instrument, such as the ELTRA TGA Thermostep, can determine parameters like moisture and volatile content by heating the sample through a defined temperature program. eltra.com

A TGA analysis of this compound would reveal the temperature at which it begins to decompose. The resulting thermogram would plot the percentage of weight loss against temperature. The decomposition pattern, including the onset temperature and the temperatures of maximum weight loss, provides a characteristic fingerprint of the compound's thermal stability. This information is valuable for determining handling and storage conditions.

Computational and Theoretical Investigations of 6 Methoxy 1 Naphthalenemethanamine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and bonding nature of 6-Methoxy-1-naphthalenemethanamine. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the electron distribution and molecular orbitals.

Density Functional Theory (DFT) has become a important tool for investigating the molecular properties of naphthalene (B1677914) derivatives with a high degree of accuracy. researchgate.net For compounds similar to this compound, such as 6-methoxy-1,2,3,4-tetrahydronaphthalene, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully employed to study their vibrational spectra and conformational stability. nih.gov

These studies typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net For this compound, DFT calculations would provide critical data on how the methoxy (B1213986) and methanamine substituents influence the electronic structure of the naphthalene core.

Table 1: Exemplary DFT-Calculated Geometric Parameters for a Naphthalene Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (naphthalene ring) | ~ 1.37 - 1.42 Å |

| C-O (methoxy) | ~ 1.36 Å | |

| C-N (methanamine) | ~ 1.47 Å | |

| Bond Angle | C-O-C (methoxy) | ~ 117° |

| C-C-N (methanamine) | ~ 110° | |

| Dihedral Angle | C-C-O-C (methoxy) | Defines orientation of methoxy group |

| C-C-C-N (methanamine) | Defines orientation of methanamine group |

Molecular orbital (MO) theory provides a deeper understanding of the chemical reactivity and electronic transitions within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and optical properties. researchgate.net

For related naphthalene derivatives, HOMO-LUMO analysis has been used to investigate charge transfer within the molecule and to understand its electronic absorption spectra. researchgate.net In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methoxy group, while the LUMO would likely be distributed over the aromatic system. The energy gap would provide insights into the wavelengths of light the molecule is likely to absorb.

Table 2: Illustrative Molecular Orbital Energies for a Naphthalene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These energy values are hypothetical and serve to illustrate the type of data obtained from molecular orbital analysis.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methoxy and methanamine side chains in this compound makes conformational analysis and molecular dynamics simulations essential for understanding its behavior in different environments.

Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For a related compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene, potential energy surface scans were performed to understand the complex conformational interchanges. nih.gov A similar approach for this compound would involve systematically rotating the bonds of the methoxy and methanamine groups to identify the most stable orientations. This is crucial as the conformation can significantly impact the molecule's biological activity and physical properties.

The surrounding solvent can have a significant impact on the conformational preferences of a molecule. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. By simulating the molecule's movement over time in an explicit solvent environment, MD simulations can reveal how interactions with solvent molecules influence the conformational equilibrium. For a molecule like this compound, which has both polar and nonpolar regions, the choice of solvent would be critical. In polar solvents, conformations that expose the polar methoxy and methanamine groups would be favored, while in nonpolar solvents, more compact structures might be preferred.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for investigating the mechanisms of chemical reactions. For instance, studies on the related compound 6-methoxy-2-naphthylacetic acid have detailed its photodecarboxylation pathway. nih.gov This involved identifying intermediates and transition states to construct a complete picture of the reaction.

For this compound, theoretical studies could be employed to investigate its potential reactivity. This would involve identifying possible reaction pathways, such as oxidation, reduction, or substitution reactions. By calculating the energies of reactants, products, and transition states, the most likely reaction mechanisms can be determined. Transition state analysis provides information about the energy barrier of a reaction, which is directly related to the reaction rate. These computational insights are crucial for predicting the chemical behavior of this compound and for designing new synthetic routes or understanding its metabolic fate.

Role As a Synthetic Intermediate and Molecular Building Block in Advanced Chemical Architectures

Precursor in Multi-Step Organic Syntheses

6-Methoxy-1-naphthalenemethanamine is a valuable, yet specialized, starting material in multi-step organic syntheses. Its utility stems from the presence of two key functional groups: a primary amine and a methoxy-substituted naphthalene (B1677914) core. The primary amine group (-CH2NH2) at the 1-position serves as a versatile nucleophile and a site for the introduction of a wide array of functionalities. It can readily undergo reactions such as acylation, alkylation, and Schiff base formation, allowing for its elaboration into more complex molecular structures.

The 6-methoxy group on the naphthalene ring system acts as an electron-donating group, which can influence the reactivity of the aromatic core in electrophilic substitution reactions. This electronic feature, combined with the steric environment of the naphthalene scaffold, can direct the course of further chemical transformations.

While detailed synthetic sequences starting from this compound are not extensively documented in broadly accessible literature, its structural motifs are present in precursors to pharmacologically relevant molecules. For instance, the related compound 6-methoxy-2-naphthol (B1581671) is a known starting point for various synthetic sequences. orgsyn.org The synthesis of related structures, such as 6-methoxy-1-tetralone, often involves multi-step processes where intermediates with similar substitution patterns are crucial. google.comorgsyn.org The synthesis of 6-methoxy-2-naphthaldehyde (B117158), another related building block, also highlights the importance of the 6-methoxy naphthalene core in constructing more complex molecules. patsnap.com

The general synthetic utility of 1-naphthalenemethanamine derivatives is well-established, and by extension, this compound is understood to be a useful, albeit specific, building block in the synthesis of complex organic molecules. nih.gov

Component in the Construction of Novel Molecular Scaffolds and Frameworks

The rigid and planar structure of the naphthalene core in this compound makes it an attractive component for the construction of novel molecular scaffolds and frameworks. These scaffolds are the foundational structures upon which more complex molecules with specific functions, such as pharmaceuticals or materials with unique electronic properties, can be built.

Naphthalimide derivatives, which share the core naphthalene structure, have been extensively used to create diverse molecular architectures, including dendrimers and other complex polymers. mdpi.com The ability of the naphthalene unit to engage in π-π stacking interactions is a key feature in the self-assembly of these larger structures. mdpi.com While direct examples of this compound in the construction of such scaffolds are not widely reported, its inherent structural features suggest its potential in this area. The primary amine can be used as a reactive handle to incorporate the naphthalene moiety into larger polymeric or macrocyclic systems.

The broader class of arylamine compounds, to which this compound belongs, are recognized as important structural fragments in the development of functionalized materials. mdpi.com The combination of the aromatic system with a reactive functional group provides a powerful tool for chemists to design and synthesize new molecular frameworks with tailored properties.

Application in Ligand Design for Catalysis (e.g., organometallic catalysis)

In the field of catalysis, particularly organometallic catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. This compound possesses structural features that make it a potential candidate for ligand design. The primary amine group can coordinate to a metal center, and the naphthalene backbone can be modified to tune the steric and electronic properties of the resulting ligand.

While specific applications of this compound as a ligand in catalysis are not prominently featured in the literature, the use of naphthalimide derivatives as ligands in the synthesis of metal complexes is known. nih.gov This suggests that the naphthalene scaffold can be effectively utilized in coordination chemistry. The development of new ligands is an active area of research, and compounds like this compound represent a class of molecules that could be explored for the synthesis of novel catalysts.

Building Block for Supramolecular Assemblies (if applicable)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The naphthalene ring of this compound is capable of participating in π-π stacking interactions, which are a key driving force in the formation of supramolecular assemblies. The primary amine group can also engage in hydrogen bonding, further contributing to the stability of such assemblies.

Although direct studies on the role of this compound in forming supramolecular structures are limited, the principles of supramolecular chemistry suggest its potential as a building block. The combination of a large, flat aromatic surface and a hydrogen-bonding functional group provides the necessary attributes for the programmed assembly of complex, multi-component structures.

Design of Probes for Chemical Biology Studies (without specific biological activity)

Chemical probes are small molecules used to study and manipulate biological systems. The naphthalene scaffold is a common feature in many fluorescent probes due to its inherent photophysical properties. nih.govmdpi.com Naphthalene derivatives are known for their high quantum yields and photostability, making them excellent candidates for the development of fluorescent reporters. nih.gov

This compound can serve as a core structure for the design of chemical probes. The primary amine provides a convenient point of attachment for other functional groups, such as linkers or targeting moieties, which can direct the probe to a specific biological target. The methoxy (B1213986) group can modulate the photophysical properties of the naphthalene core, potentially leading to probes with improved brightness or altered emission wavelengths.

The general strategy for developing such probes often involves synthesizing derivatives of a core scaffold like naphthalene and then screening them for the desired properties. ontosight.ai While the biological activity of this compound itself is not the focus here, its chemical structure makes it a suitable starting point for the creation of tools for chemical biology research. ontosight.ai The broader class of 1,8-naphthalimide (B145957) derivatives has been successfully employed in cell imaging and as fluorescent probes, underscoring the utility of the naphthalene core in this field. nih.gov

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly geared towards sustainability, economic viability, and efficiency. For 6-Methoxy-1-naphthalenemethanamine and its derivatives, future research will likely focus on developing synthetic pathways that align with the principles of green chemistry.

Current synthetic methodologies for related naphthalenic compounds often involve multi-step processes or utilize hazardous reagents, presenting challenges for large-scale, environmentally friendly production. For instance, the synthesis of related naphthaldehydes has involved the use of highly toxic dimethyl sulfate (B86663) and environmentally polluting hydrazine (B178648) hydrate. patsnap.com Other methods, while effective, may require difficult purification techniques like column chromatography, which are not ideal for industrial production. patsnap.com

Moreover, improving the synthesis of key precursors is critical. The preparation of N-methyl-1-naphthalenemethanamine, for example, has been made more efficient by avoiding a lengthy five-step process for its aldehyde precursor and instead using a novel reaction between the anion of N-methylformamide and 1-chloromethylnaphthalene. google.com Future work could adapt such innovative strategies to streamline the synthesis of the 6-methoxy analogue, reducing step counts and improving commercial viability.

Table 1: Comparison of Synthetic Route Considerations

| Aspect | Traditional Methods | Future-Focused Methods | Key Benefit of Future Methods |

| Reagents | Often involve toxic (e.g., dimethyl sulfate) or polluting (e.g., hydrazine hydrate) substances. patsnap.com | Utilization of biocatalysts (e.g., laccases) and greener reagents. researchgate.net | Reduced environmental impact and improved safety. |

| Process | Multi-step, lengthy procedures with difficult purification (e.g., column chromatography). patsnap.comgoogle.com | One-pot reactions, chemo-enzymatic pathways, simplified filtration. researchgate.net | Increased efficiency, lower production costs, and better scalability. |

| Starting Materials | Often petro-based and expensive. patsnap.comresearchgate.net | Sourced from renewable feedstocks (e.g., sinapic acid). researchgate.net | Enhanced sustainability and circular economy alignment. researchgate.net |

| Efficiency Metrics | Poor process mass intensity, low overall yield. patsnap.com | Improved green metrics (e.g., Process Mass Index, EcoScale). researchgate.net | Quantifiable assessment of the synthesis's sustainability. |

Exploration of Novel Reactivity Patterns and Transformations

The unique electronic and steric environment of this compound, created by its substituted naphthalene (B1677914) ring, invites the exploration of new chemical reactions. The interplay between the electron-donating methoxy (B1213986) group and the nucleophilic aminomethyl group can be harnessed to achieve novel molecular transformations.

Future research could investigate how this specific substitution pattern influences the reactivity of the naphthalene core, for example, in electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The primary amine offers a versatile handle for a wide array of derivatizations, such as the formation of amides, sulfonamides, imines, and carbamates, the latter of which has been demonstrated with the related 1-naphthylmethylamine scaffold. sigmaaldrich.com

Furthermore, the development of intramolecular reactions could lead to the synthesis of novel heterocyclic systems. Inspired by the synthesis of complex molecules like Isoaaptamine, where a quinolone intermediate is formed via thermolysis and subsequently cyclized, similar strategies could be applied to derivatives of this compound. nih.gov Using the inherent functionalities of the molecule to construct new fused-ring systems is a promising direction for creating structurally complex and potentially bioactive compounds.

Integration of Advanced Computational Methods in Design and Prediction

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the research and development process. ontosight.ai For this compound, integrating advanced computational methods can provide deep insights into its behavior and potential.

Future efforts should employ quantum mechanical calculations to map the molecule's electron density distribution, predict its reactivity hotspots, and calculate its spectroscopic signatures. Such studies can elucidate how the methoxy and aminomethyl groups modulate the electronic properties of the naphthalene system, guiding the design of new reactions.

Molecular modeling and docking simulations can be used to predict the biological activity of derivatives. ontosight.ai By simulating the interaction of virtual libraries of compounds based on the this compound scaffold with specific biological targets like enzymes or receptors, researchers can prioritize the synthesis of candidates with the highest potential for therapeutic applications, such as anticancer or anti-inflammatory agents. ontosight.aichemicalbook.com This predictive power saves significant time and resources compared to traditional high-throughput screening.

Expansion of Molecular Scaffold Applications in Emerging Chemical Fields

While naphthalene derivatives have established roles in pharmaceuticals and dyes, the this compound scaffold holds potential for application in cutting-edge areas of materials science and chemical biology.

One exciting frontier is optoelectronics. A recent study demonstrated that the related compound, 1-naphthylmethylamine, plays a critical role in modulating the photoluminescence of Ruddlesden-Popper perovskites by regulating phase distribution, which enhances material properties for improved device performance. sigmaaldrich.com Future research could investigate whether this compound or its derivatives can similarly be used as organic spacer cations or surface passivating agents to tune the performance and stability of perovskite solar cells or LEDs.

In medicinal chemistry, beyond general screening, the scaffold could be used to create targeted chemical probes or reagents. For instance, N-Methyl-1-naphthalenemethanamine hydrochloride serves as a reagent for the sensitive determination of isocyanates in the air. sigmaaldrich.com The 6-methoxy derivative could be explored for similar sensing applications or as a key building block in the synthesis of complex, targeted therapeutics, analogous to its use in synthesizing the antifungal agent terbinafine. sigmaaldrich.com

Table 2: Potential Applications in Emerging Fields

| Emerging Field | Potential Application of the Scaffold | Underlying Principle | Reference Scaffold Example |

| Optoelectronics | Modulating photoluminescence in perovskite devices. | Acting as an organic spacer or surface passivating agent to tune material properties. | 1-Naphthylmethylamine was used to enhance perovskite performance for optoelectronics. sigmaaldrich.com |

| Chemical Sensing | Development of fluorescent probes or reagents for specific analytes. | The naphthalene core provides a fluorophore whose properties can be modulated by binding events. | N-Methyl-1-naphthalenemethanamine is a reagent for isocyanate detection. sigmaaldrich.com |

| Medicinal Chemistry | Synthesis of targeted anticancer agents. | Serving as a key intermediate for chalcones that induce apoptosis. | 6-Methoxy-1-tetralone is a reagent for synthesizing anticancer chalcones. chemicalbook.com |

| Drug Synthesis | Use as a key intermediate in the synthesis of established or novel drugs. | Providing a core structure for building more complex therapeutic molecules. | A related scaffold is a key intermediate in the synthesis of Terbinafine. sigmaaldrich.com |

Contribution to Fundamental Organic Chemistry Principles

The study of this compound and its reactions can also contribute to a deeper understanding of fundamental principles in organic chemistry. The molecule serves as an excellent model system for investigating structure-property relationships.

Systematic studies on how the position of the methoxy group on the naphthalene ring influences the basicity and nucleophilicity of the aminomethyl group can provide valuable quantitative data on electronic effects in polycyclic aromatic systems. Furthermore, exploring the conformational preferences of the aminomethyl group relative to the naphthalene ring can offer insights into peri-interactions and other steric effects that govern molecular shape and reactivity. This foundational knowledge is crucial for refining predictive models and advancing the broader field of physical organic chemistry.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-1-naphthalenemethanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of a naphthalene core. A plausible route is:

Methoxy Introduction : Start with 1-naphthalenemethanol. Protect the hydroxyl group via methoxylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF .

Amination : Convert the methyl-protected intermediate to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol .

Key Considerations :

- Temperature control (60–80°C) during methoxylation prevents side reactions like demethylation.

- Use inert atmospheres (N₂/Ar) to avoid oxidation of the amine group.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify the methoxy singlet at δ 3.8–4.0 ppm and aromatic protons (δ 6.8–8.2 ppm). Coupling patterns distinguish substituent positions .

- ¹³C NMR : Methoxy carbon appears at δ 55–57 ppm; aromatic carbons range from δ 115–135 ppm .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode. The molecular ion [M+H]⁺ should match the theoretical mass (C₁₂H₁₃NO: 187.1 g/mol). Fragmentation patterns confirm the methoxy and amine groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate (5–20%) in hexane. The compound’s moderate polarity ensures elution after non-polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C. High purity (>95%) is achievable due to the compound’s crystalline nature .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Methodological Answer:

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare experimental vs. theoretical shifts to identify misassignments .

- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with carbons and long-range couplings, respectively. For example, HMBC can confirm methoxy attachment to the naphthalene ring .

Q. What strategies mitigate toxicity risks during large-scale synthesis of this compound?

Methodological Answer:

- Toxicological Screening : Refer to analogs like naphthalene derivatives, which show hepatotoxicity via CYP450 metabolism. Pre-screen using in vitro assays (e.g., HepG2 cell viability) .

- Engineering Controls : Use closed-system reactors and scrubbers to minimize inhalation exposure. Personal protective equipment (PPE) must include nitrile gloves and respirators rated for organic vapors .

Q. How can reaction efficiency be improved for this compound derivatives in cross-coupling reactions?

Methodological Answer:

- Catalyst Optimization : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki-Miyaura couplings. Microwave-assisted synthesis (100°C, 20 min) reduces reaction time vs. traditional heating .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines but may require post-reaction dialysis to remove residues .

Q. What in silico approaches predict the biological activity of this compound analogs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₂A). The methoxy group’s electron-donating effects may enhance binding affinity .

- QSAR Modeling : Train models on datasets of naphthalene amines to correlate substituent position (e.g., 1- vs. 2-substitution) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.